6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
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Overview
Description
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental component of many biologically significant molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, bases, and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the reaction conditions and using more efficient catalysts and solvents. The process may also involve purification steps such as crystallization and chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-cyclobutyl-6-(piperazin-1-yl)pyrimidine: Shares a similar pyrimidine core but lacks the purine moiety.
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Another complex molecule with a similar piperazine and pyrimidine structure.
Uniqueness
What sets 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine apart is its unique combination of a purine core with a substituted pyrimidine and piperazine moiety. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities.
Properties
Molecular Formula |
C18H22N8 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C18H22N8/c1-12-23-14(13-3-2-4-13)9-15(24-12)25-5-7-26(8-6-25)18-16-17(20-10-19-16)21-11-22-18/h9-11,13H,2-8H2,1H3,(H,19,20,21,22) |
InChI Key |
TUCHPFIVZXQKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C5CCC5 |
Origin of Product |
United States |
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